molecular formula C20H23N3O B2476483 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea CAS No. 915188-09-9

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea

Cat. No. B2476483
CAS RN: 915188-09-9
M. Wt: 321.424
InChI Key: AMFQXRVISWHOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea, also known as DPU-4, is a small-molecule inhibitor that has been extensively studied for its potential applications in various fields of scientific research. In

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea involves the inhibition of protein kinase CK2, which is a critical regulator of cell proliferation and survival. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition to its effects on CK2, this compound has also been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 (GSK3) and protein kinase B (AKT), which are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition to its effects on cancer cells, this compound has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Furthermore, this compound has been shown to have neuroprotective effects, by inhibiting the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea in lab experiments include its high potency and selectivity for CK2, as well as its relatively low toxicity. However, one limitation of using this compound in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the long-term effects of this compound on normal cells and tissues are not yet fully understood, and further studies are needed to assess its safety and efficacy as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea. One area of research is the development of more efficient synthesis methods for this compound, which could increase its availability and reduce its cost. Another area of research is the optimization of this compound as a therapeutic agent, by improving its solubility and pharmacokinetic properties. In addition, further studies are needed to assess the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of more selective and potent inhibitors of CK2 could provide new insights into the role of this kinase in various cellular processes, and could lead to the development of new therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea involves a series of chemical reactions, starting with the condensation of 2,3-dimethylphenyl isocyanate and p-tolyl isocyanate to form the corresponding urea derivative. The resulting compound is then reacted with 2,5-dimethylfuran in the presence of a Lewis acid catalyst to produce this compound. The overall yield of this synthesis method is relatively high, making it a cost-effective and efficient way to produce this compound for research purposes.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the protein kinase CK2, which plays a critical role in cell proliferation and survival. In addition to cancer research, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as its potential as an anti-inflammatory agent.

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-14-9-11-17(12-10-14)22-20(24)23(19-8-5-13-21-19)18-7-4-6-15(2)16(18)3/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFQXRVISWHOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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